molecular formula C20H18N4O5S B11265739 4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine

4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine

Cat. No.: B11265739
M. Wt: 426.4 g/mol
InChI Key: UUDNHPLDRIKNMG-UHFFFAOYSA-N
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Description

4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a morpholine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the benzofuran derivative with sulfonyl chlorides in the presence of a base.

    Morpholine Addition: Finally, the morpholine ring is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and morpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

The uniqueness of 4-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various fields.

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

4-[[3-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C20H18N4O5S/c1-13-16-11-15(30(25,26)24-7-9-27-10-8-24)4-5-17(16)28-18(13)20-22-19(23-29-20)14-3-2-6-21-12-14/h2-6,11-12H,7-10H2,1H3

InChI Key

UUDNHPLDRIKNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CN=CC=C5

Origin of Product

United States

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